3,5-Difluoro-4-hydroxycinnamic acid

Übersicht

Beschreibung

3,5-Difluoro-4-hydroxycinnamic acid is a derivative of hydroxycinnamic acid, a class of phenolic compounds widely distributed in the plant kingdom. These compounds are known for their antioxidant properties and potential therapeutic benefits. The presence of fluorine atoms in the 3 and 5 positions of the benzene ring enhances the compound’s chemical stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-hydroxycinnamic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable fluorinated benzaldehyde derivative.

Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form the corresponding cinnamic acid derivative.

Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Difluoro-4-hydroxycinnamic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding hydrocinnamic acid.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 3,5-Difluoro-4-hydroxyhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant and Antimicrobial Activities

Research has demonstrated that derivatives of 3,5-difluoro-4-hydroxycinnamic acid exhibit significant antioxidant and antimicrobial properties. A study synthesized several conjugates linked to functionalized coumarins, which were tested for their biological activities using assays such as DPPH for antioxidant capacity and agar disk diffusion for antimicrobial efficacy. The results indicated promising activity against various cancer cell lines (e.g., SKG, AMN3, MCF-7, HeLa) and common bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae) .

Anticancer Potential

The compound has been explored for its potential in cancer therapy. It has shown effectiveness against several types of cancer, including breast carcinoma and pancreatic carcinoma. The mechanism involves inhibiting cancer cell proliferation and inducing apoptosis in malignant cells . These findings suggest that this compound could be developed into a therapeutic agent for treating various malignancies.

Cosmetic Formulations

Skin Care Applications

In the cosmetic industry, hydroxycinnamic acids are valued for their antioxidant properties, which can protect skin from oxidative stress. The incorporation of this compound into topical formulations has been investigated for its ability to enhance skin hydration and improve the stability of cosmetic products . Studies have highlighted its role in formulating creams and lotions aimed at reducing skin irritation and promoting healing.

Food Industry Applications

Preservative Properties

Due to its antioxidant capabilities, this compound is also being studied as a natural preservative in food products. Its ability to scavenge free radicals can help extend the shelf life of food items by preventing oxidative degradation . This application is particularly relevant in the development of healthier food alternatives that avoid synthetic preservatives.

Research Findings Overview

Case Studies

-

Antioxidant Activity Study

A study evaluated the antioxidant capacity of various 3,5-disubstituted-4-hydroxycinnamic acid derivatives using the DPPH assay. Results indicated that certain derivatives exhibited superior radical scavenging abilities compared to traditional antioxidants . -

Cosmetic Formulation Development

Researchers developed a novel emulsion containing this compound aimed at improving skin barrier function and hydration levels. Clinical trials demonstrated significant improvements in skin hydration and reduced irritation compared to control formulations .

Wirkmechanismus

3,5-Difluoro-4-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives such as:

Caffeic Acid: Known for its strong antioxidant activity but lacks the fluorine atoms that enhance stability.

Ferulic Acid: Similar antioxidant properties but differs in the substitution pattern on the benzene ring.

p-Coumaric Acid: Lacks the fluorine atoms and has a different substitution pattern, resulting in different biological activities.

Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to other hydroxycinnamic acid derivatives. This makes it a valuable compound for various scientific and industrial applications.

Vergleich Mit ähnlichen Verbindungen

- Caffeic Acid

- Ferulic Acid

- p-Coumaric Acid

- Sinapic Acid

- Chlorogenic Acid

- Rosmarinic Acid

Biologische Aktivität

3,5-Difluoro-4-hydroxycinnamic acid (DFHCA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antioxidant, antimicrobial, and antitumor activities.

Chemical Structure and Synthesis

DFHCA is a derivative of hydroxycinnamic acid, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aromatic ring. Its synthesis typically involves the functionalization of cinnamic acid derivatives through various organic reactions, allowing for the introduction of fluorine substituents which can enhance biological activity.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to DFHCA. The compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to scavenge free radicals.

Key Findings:

- DPPH Assay Results : DFHCA demonstrated significant radical scavenging activity, with a calculated SC50 value indicating effective antioxidant capacity compared to standard antioxidants like ascorbic acid.

- Mechanism : The antioxidant effect is believed to stem from the phenolic structure of DFHCA, which allows for hydrogen donation in radical scavenging mechanisms.

Antimicrobial Activity

DFHCA has also shown promising antimicrobial properties against various bacterial and fungal strains.

Study Overview:

- Methodology : Antimicrobial activity was assessed using agar disk diffusion methods against standard pathogens such as Escherichia coli and Candida albicans.

- Results : DFHCA exhibited moderate antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.

Antitumor Activity

The potential antitumor effects of DFHCA have been explored through in vitro studies against various cancer cell lines.

Experimental Design:

- Cell Lines Tested : The MTT assay was used to evaluate cytotoxicity against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and others.

- Findings : DFHCA showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Case Studies and Research Insights

Several studies have highlighted the multifaceted nature of DFHCA's biological activities:

- Study on Antioxidant Properties : A comprehensive evaluation indicated that DFHCA's antioxidant capacity could be enhanced through structural modifications, leading to derivatives with superior activity .

- Antimicrobial Efficacy : Research demonstrated that DFHCA's effectiveness against gram-positive and gram-negative bacteria suggests potential applications in developing new antimicrobial agents .

- Antitumor Mechanisms : Investigations into the mechanisms by which DFHCA induces apoptosis in cancer cells revealed that it may activate specific signaling pathways associated with programmed cell death .

Eigenschaften

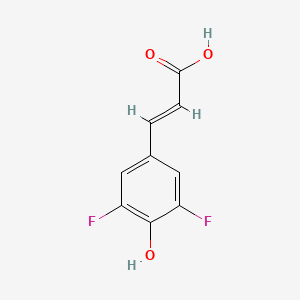

IUPAC Name |

(E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDPORSKADCPV-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)O)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.